molecular formula C11H13N3O B2718922 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 92721-94-3

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2718922
CAS No.: 92721-94-3
M. Wt: 203.245
InChI Key: PCIMICSSNUMFNE-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxyphenyl group at position 1 and a methyl group at position 3, making it a unique derivative of pyrazole. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative. The reaction conditions typically involve the use of ethanol as a solvent and an acid catalyst to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways by interacting with cytokines and other inflammatory mediators .

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-6-11(12)14(13-8)9-4-3-5-10(7-9)15-2/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIMICSSNUMFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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